![molecular formula C8H7BrN2O2 B12840365 7-Bromo-6-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B12840365.png)
7-Bromo-6-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-6-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound belongs to the class of pyrido[2,3-b][1,4]oxazines, which are known for their diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-6-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the bromination of 6-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
7-Bromo-6-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Applications De Recherche Scientifique
7-Bromo-6-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 7-Bromo-6-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. Detailed studies on its binding affinities and interaction mechanisms are essential to fully understand its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one: Lacks the bromine atom, which may result in different reactivity and biological activity.
7-Chloro-6-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one: Similar structure with a chlorine atom instead of bromine, potentially leading to different chemical properties.
7-Fluoro-6-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one: Contains a fluorine atom, which may affect its reactivity and interactions.
Uniqueness
The presence of the bromine atom in 7-Bromo-6-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C8H7BrN2O2 |
|---|---|
Poids moléculaire |
243.06 g/mol |
Nom IUPAC |
7-bromo-6-methyl-1H-pyrido[2,3-b][1,4]oxazin-2-one |
InChI |
InChI=1S/C8H7BrN2O2/c1-4-5(9)2-6-8(10-4)13-3-7(12)11-6/h2H,3H2,1H3,(H,11,12) |
Clé InChI |
MXIJKAXTKLFKFC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C2C(=N1)OCC(=O)N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Iodo-2-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one](/img/structure/B12840287.png)
![1-(1-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethan-1-one](/img/structure/B12840289.png)
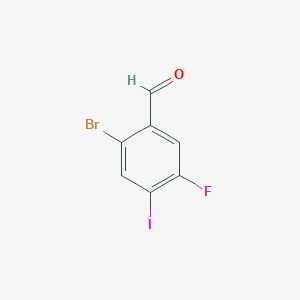
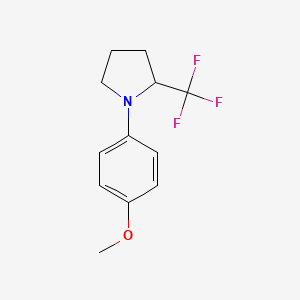

![5-Bromo-4-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B12840310.png)
![1,2-Bis(3-ethylbenzo[d]thiazol-2(3H)-ylidene)hydrazine](/img/structure/B12840312.png)

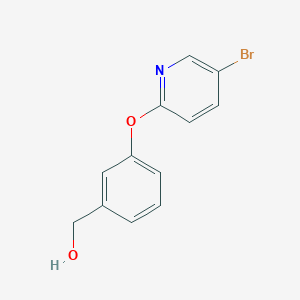

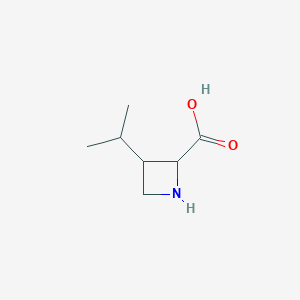
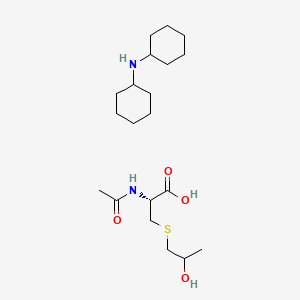
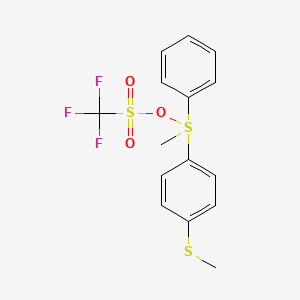
![[(Benzo[1,3]dioxole-5-carbonyl)-amino]-acetic acid ethyl ester](/img/structure/B12840347.png)
